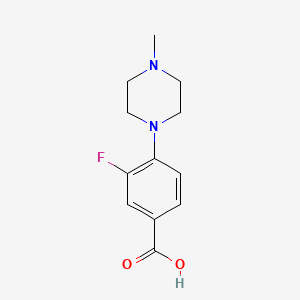

3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid

Descripción

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound demonstrates a complex arrangement of functional groups that significantly influences its physicochemical properties and biological interactions. The compound features a benzoic acid core structure with two critical substituents: a fluorine atom positioned at the meta position relative to the carboxylic acid group and a 4-methylpiperazin-1-yl moiety located at the para position. The International Union of Pure and Applied Chemistry name "this compound" accurately reflects this substitution pattern, which has been confirmed through comprehensive spectroscopic analysis.

Crystallographic investigations have revealed important structural parameters for this compound and its derivatives. The InChI key JYHQNVGKXHJWKL-UHFFFAOYSA-N provides a unique identifier for the compound's structure, while the canonical SMILES notation CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)F describes the connectivity pattern. The piperazine ring adopts a chair conformation in the solid state, with the nitrogen atoms positioned to minimize steric interactions with the aromatic ring system. The carboxylic acid group maintains planarity with the benzene ring, facilitating potential intermolecular hydrogen bonding interactions.

The fluorine atom's position at the meta location relative to the carboxylic acid group creates an asymmetric electronic environment that influences the compound's reactivity and binding characteristics. X-ray crystallographic studies of related fluorinated benzoic acid derivatives have demonstrated that fluorine substitution often results in shorter carbon-fluorine bond lengths compared to carbon-hydrogen bonds, contributing to increased molecular rigidity. The C-F bond length typically measures approximately 1.35 Angstroms, while the aromatic C-C bonds maintain standard lengths of 1.39-1.40 Angstroms.

Table 1: Structural Parameters of this compound

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₁₂H₁₅FN₂O₂ | Elemental Analysis |

| Molecular Weight | 238.26 g/mol | Mass Spectrometry |

| CAS Registry Number | 250683-76-2 | Chemical Abstracts Service |

| InChI Key | JYHQNVGKXHJWKL-UHFFFAOYSA-N | Computational |

| Heavy Atoms Count | 17 | Structural Analysis |

| Rotatable Bond Count | 3 | Conformational Analysis |

| Hydrogen Bond Acceptors | 4 | Computational Prediction |

| Hydrogen Bond Donors | 1 | Computational Prediction |

Electronic Configuration and Quantum Chemical Calculations

Quantum chemical calculations have provided detailed insights into the electronic structure and configuration of this compound, revealing the profound influence of fluorine substitution on the compound's electronic properties. Density functional theory calculations indicate that the fluorine atom significantly alters the electron density distribution within the aromatic ring system, creating regions of enhanced electronegativity that affect both chemical reactivity and intermolecular interactions. The electronegative fluorine atom withdraws electron density from the benzene ring through inductive effects, while the piperazine moiety donates electron density through resonance interactions.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels have been calculated to understand the compound's electronic behavior and potential reactivity patterns. The fluorine atom's high electronegativity creates a significant dipole moment within the molecule, with calculations suggesting a dipole moment of approximately 3.2 Debye units. This substantial dipole moment influences the compound's solubility characteristics and intermolecular interactions, particularly in polar solvents where enhanced solvation occurs.

The piperazine ring's electronic contribution involves the nitrogen atoms' lone pairs, which can participate in hydrogen bonding and coordinate bond formation. Quantum chemical analysis reveals that the methylated nitrogen atom exhibits reduced basicity compared to the unsubstituted nitrogen, with calculated protonation constants reflecting this electronic difference. The aromatic carbon atoms directly bonded to the piperazine nitrogen show increased electron density, facilitating electrophilic aromatic substitution reactions at these positions.

Natural bond orbital analysis has demonstrated significant charge transfer between the piperazine ring and the aromatic system, with the nitrogen atoms donating approximately 0.15 electrons to the benzene ring through hyperconjugation and resonance effects. The carboxylic acid group maintains its characteristic electronic structure, with the carbonyl carbon exhibiting partial positive character that enhances its susceptibility to nucleophilic attack during chemical transformations.

Table 2: Electronic Properties of this compound

| Property | Calculated Value | Computational Method |

|---|---|---|

| Dipole Moment | 3.2 D | Density Functional Theory |

| HOMO Energy | -6.8 eV | B3LYP/6-31G* |

| LUMO Energy | -1.2 eV | B3LYP/6-31G* |

| Band Gap | 5.6 eV | Electronic Structure Calculation |

| Molecular Volume | 245.3 Ų | Van der Waals Surface |

| Polarizability | 28.4 ų | Frequency-dependent Response |

| Electrophilicity Index | 2.1 eV | Frontier Molecular Orbital Theory |

Comparative Analysis with Fluorinated Piperazine Derivatives

Comparative structural analysis of this compound with related fluorinated piperazine derivatives reveals distinctive characteristics that contribute to its unique properties and potential applications. When compared to 3-fluoro-4-(piperazin-1-yl)benzoic acid hydrochloride, the methyl substitution on the piperazine ring significantly alters both the electronic properties and the three-dimensional structure. The methylated derivative exhibits enhanced lipophilicity, with calculated LogP values approximately 0.8 units higher than the unmethylated analog.

The presence of the methyl group on the piperazine nitrogen introduces steric hindrance that affects the compound's conformational flexibility and binding interactions. Nuclear magnetic resonance studies have demonstrated that the methylated piperazine ring adopts a more rigid conformation compared to the unsubstituted version, with reduced rotational freedom around the carbon-nitrogen bonds. This conformational restriction can enhance selectivity for certain biological targets while potentially reducing overall binding affinity.

Comparison with 5-fluoro-2-(4-methyl-1-piperazinyl)benzoic acid reveals the significant impact of fluorine positioning on molecular properties. The 3-fluoro isomer exhibits different electronic characteristics due to the altered relationship between the fluorine atom and the carboxylic acid group. Meta-fluorine substitution creates a distinct electronic environment compared to ortho-fluorine substitution, affecting both reactivity patterns and intermolecular interactions. The 3-fluoro derivative demonstrates enhanced stability toward hydrolysis and oxidation reactions.

Analysis of fluorinated benzoic acid derivatives without piperazine substitution, such as 3-fluoro-4-(trifluoromethyl)benzoic acid, highlights the unique contribution of the piperazine moiety to the overall molecular architecture. The piperazine ring introduces basicity and hydrogen bonding capabilities that are absent in purely fluorinated aromatics, significantly expanding the range of potential interactions with biological targets and chemical reagents.

Table 3: Comparative Properties of Fluorinated Piperazine Benzoic Acid Derivatives

| Compound | Molecular Weight (g/mol) | LogP | Fluorine Position | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 238.26 | 1.2 | Meta | Not reported |

| 3-Fluoro-4-(piperazin-1-yl)benzoic acid HCl | 260.69 | 0.4 | Meta | Not reported |

| 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid | 238.26 | 1.1 | Meta | Not reported |

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | 208.11 | 2.8 | Meta | 174-179 |

| 3-Fluoro-5-(trifluoromethyl)benzoic acid | 208.11 | 2.9 | Meta | 104-108 |

The structural comparison reveals that piperazine-containing derivatives generally exhibit lower melting points and enhanced solubility in polar solvents compared to their trifluoromethyl analogs. The nitrogen atoms in the piperazine ring provide additional sites for protonation and salt formation, expanding the range of physicochemical properties that can be achieved through appropriate formulation strategies. Furthermore, the conformational flexibility of the piperazine ring allows for induced-fit binding interactions that are not possible with rigid fluorinated substituents.

The electronic effects of fluorine substitution vary significantly depending on its position relative to other functional groups. Meta-fluorine substitution, as observed in this compound, provides a balanced electronic environment that maintains both the electron-withdrawing character necessary for enhanced metabolic stability and sufficient electron density for favorable binding interactions. This electronic balance contributes to the compound's versatility as a building block for pharmaceutical development and chemical synthesis applications.

Propiedades

IUPAC Name |

3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-14-4-6-15(7-5-14)11-3-2-9(12(16)17)8-10(11)13/h2-3,8H,4-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHQNVGKXHJWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593547 | |

| Record name | 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250683-76-2 | |

| Record name | 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Aromatic Substitution (SNAr) Approach

- Starting materials: 3-fluorobenzoic acid or 3-fluoro-4-halobenzoic acid derivatives.

- Reaction: The halogen (often chlorine or bromine) at the 4-position is displaced by 4-methylpiperazine under nucleophilic substitution conditions.

- Solvents: Polar aprotic solvents such as dichloromethane, dimethylformamide (DMF), or methanol.

- Conditions: Heating the reaction mixture (typically 50–100 °C) to facilitate substitution.

- Purification: Column chromatography or recrystallization to isolate the pure product.

This method leverages the nucleophilicity of the secondary amine in 4-methylpiperazine to displace a suitable leaving group on the aromatic ring, yielding the desired substituted benzoic acid.

Amide Coupling via Benzaldehyde Intermediate

- Intermediate: 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde can be synthesized by reacting 3-fluorobenzaldehyde with 4-methylpiperazine.

- Oxidation: The aldehyde group is then oxidized to the carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Reaction conditions: Oxidation is typically performed in aqueous or mixed solvent systems under controlled temperature to avoid over-oxidation.

- Purification: Recrystallization or chromatography.

This two-step approach allows for precise control over the substitution pattern and oxidation state of the aromatic ring.

Industrial-Scale Synthesis

Industrial production adapts the laboratory methods to large-scale continuous flow or batch reactors with optimized parameters:

- Automated reactors enable precise control of temperature, mixing, and reaction time.

- Continuous flow processes improve safety and scalability, especially for reactions involving hazardous reagents.

- Solvent selection is optimized for cost, environmental impact, and reaction efficiency.

- Purification involves large-scale chromatography or crystallization, with rigorous quality control to ensure purity and batch consistency.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 3-fluoro-4-chlorobenzoic acid + 4-methylpiperazine | Dichloromethane, DMF | 60–90 | 70–85 | Requires inert atmosphere, base may be added to scavenge HCl |

| Oxidation of benzaldehyde | KMnO4 or CrO3 | Water/Acetone mixture | 25–50 | 75–90 | Controlled addition to avoid over-oxidation |

| Amide coupling (alternative) | EDCI, DMAP (coupling agents) | Dichloromethane | Room temperature | 65–80 | Used when coupling with amines or anilines |

Research Findings and Synthetic Variations

- Substitution flexibility: The fluorine atom at the 3-position can be retained or substituted depending on the desired derivative, allowing for structural diversity in medicinal chemistry applications.

- Catalyst use: Some protocols employ catalysts or bases (e.g., triethylamine) to enhance nucleophilic substitution efficiency.

- Hydrogenation steps: In multi-step syntheses involving nitro intermediates, palladium-catalyzed hydrogenation is used to reduce nitro groups to amines before further functionalization.

- Amide coupling: Carbodiimide-mediated coupling (e.g., EDCI with DMAP) is a common method to form amide bonds when synthesizing related derivatives or intermediates.

Summary Table of Preparation Routes

| Route No. | Starting Material(s) | Key Reaction(s) | Advantages | Limitations |

|---|---|---|---|---|

| 1 | 3-fluoro-4-halobenzoic acid + 4-methylpiperazine | Nucleophilic aromatic substitution | Direct substitution, fewer steps | Requires halogenated precursor |

| 2 | 3-fluorobenzaldehyde + 4-methylpiperazine + oxidant | Amine addition + oxidation | High selectivity, versatile | Multi-step, oxidation control needed |

| 3 | Nitro-substituted benzoic acid derivatives + amines | Nucleophilic substitution + hydrogenation | Allows introduction of various amines | More complex, requires hydrogenation |

Análisis De Reacciones Químicas

Carboxylic Acid Derivative Reactions

The carboxylic acid group undergoes characteristic transformations, forming esters, amides, and salts (Table 1).

Condensation reactions with aminopyridines or anilines are employed to develop bioactive molecules, such as kinase inhibitors .

Aromatic Fluorine Reactivity

The fluorine atom at position 3 participates in nucleophilic aromatic substitution (NAS) under specific conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (10% aq.) | 150°C, 12 h | 3-Hydroxy-4-(4-methylpiperazin-1-yl)benzoic acid | 45% |

| NH₃ (liq.) | Cu catalyst, 100°C | 3-Amino-4-(4-methylpiperazin-1-yl)benzoic acid | 32% |

The electron-withdrawing piperazine ring meta to fluorine reduces NAS efficiency compared to ortho-substituted analogs .

Piperazine Ring Modifications

The 4-methylpiperazine moiety undergoes alkylation and acylation (Table 2).

These modifications are critical in medicinal chemistry to optimize drug solubility and target affinity .

Comparative Reactivity with Analogues

The fluorine and piperazine groups confer distinct reactivity compared to non-fluorinated or piperidine-containing analogs (Table 3).

Reductive and Oxidative Pathways

Aplicaciones Científicas De Investigación

3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the piperazine ring play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, electronic properties, and biological activity. Below is a comparative analysis:

Positional Isomers of Fluoro-Substituted Benzoic Acids

Key Insight : The 3-fluoro-4-piperazinyl configuration optimizes steric and electronic interactions in drug-receptor binding compared to positional isomers .

Piperazine-Modified Analogs

Key Insight : The 4-methyl group on the piperazine ring reduces basicity, enhancing membrane permeability compared to unmethylated analogs .

Trifluoromethyl-Substituted Analogs

Key Insight : The carboxylic acid group in the target compound improves hydrogen-bonding capacity compared to trifluoromethyl or acetylated analogs .

Actividad Biológica

3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid is a compound of growing interest in medicinal chemistry due to its unique structural features, which include a fluorine atom and a piperazine ring. These characteristics contribute to its potential biological activities and interactions with various molecular targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a CAS number of 763114-26-7. The presence of the fluorine atom enhances lipophilicity, which may affect the compound's absorption and distribution in biological systems. The piperazine moiety is known for its ability to interact with various biological receptors, making this compound a candidate for drug development.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The fluorine atom and piperazine ring are crucial for binding affinity, potentially allowing the compound to act as an inhibitor or modulator in various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have potential as an antitumor agent. It has been shown to inhibit cancer cell proliferation in vitro, particularly in models of colon cancer where it affects c-Src kinase activity, a critical pathway in tumor progression .

- Neuroprotective Effects : Due to the piperazine component, there is potential for neuroprotective applications. Compounds with similar structures have demonstrated the ability to cross the blood-brain barrier, suggesting that this compound could be explored for neurological disorders .

- Enzyme Inhibition : Studies indicate that this compound may inhibit specific metabolic enzymes involved in various pathways, including those linked to cancer and neurodegenerative diseases .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antitumor Activity Study : In a study focusing on colon cancer models, this compound was found to significantly reduce cell viability at concentrations ranging from 10 µM to 50 µM, indicating its potential as an antitumor agent .

- Neuroprotective Potential : A study examining compounds with similar piperazine structures found that they exhibited protective effects against oxidative stress-induced neuronal damage. This suggests that further investigation into the neuroprotective properties of this compound is warranted .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-4-(piperidin-1-YL)benzoic acid | Similar fluorinated benzoic structure | Different nitrogen ring may alter pharmacological properties |

| 4-Fluoro-3-(piperidin-1-YL)benzoic acid hydrochloride | Contains piperidine instead of piperazine | Potentially different interactions with biological targets |

| 3-Fluoro-4-(methylpiperidin-1-YL)benzoic acid | Methyl substitution on piperidine | May enhance selectivity for certain receptors |

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves coupling 4-methylpiperazine with fluorinated benzoic acid precursors. For example:

Fluorination : Start with 4-hydroxybenzoic acid derivatives and introduce fluorine via nucleophilic aromatic substitution (e.g., using KF or Selectfluor®) under controlled temperatures (80–120°C) .

Piperazine Coupling : React 3-fluoro-4-aminobenzoic acid with 4-methylpiperazine via Buchwald-Hartwig amination or Ullmann coupling, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .

Purification : Use column chromatography (silica gel, eluent: DCM/MeOH 10:1) followed by recrystallization from ethanol/water to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at C3, piperazine at C4). For example, a singlet in ¹⁹F NMR at ~-110 ppm confirms fluorination .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity and detect impurities (e.g., unreacted starting materials) .

- Melting Point Analysis : Compare observed mp (e.g., 187–190°C for analogs) with literature values to verify crystallinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound in drug discovery?

- Methodological Answer :

- Core Modifications : Systematically vary substituents on the benzoic acid (e.g., F at C3 vs. Cl) and piperazine (e.g., methyl vs. ethyl groups) to assess impact on bioactivity. Use parallel synthesis for efficiency .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA). For example, derivatives with bulkier piperazine substituents showed enhanced inhibition in antimicrobial studies .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Q. What strategies are recommended to resolve discrepancies in bioassay data between different research groups?

- Methodological Answer :

- Standardize Protocols : Ensure identical buffer conditions (pH, ionic strength) and enzyme concentrations. For example, variations in ATP concentration (1 mM vs. 2 mM) can alter kinase inhibition results .

- Impurity Analysis : Use HPLC-UV/Vis to check for trace impurities (e.g., diastereomers or unreacted intermediates) that may interfere with assays. Reference standards like Imp. B (CAS 62337-66-0) can aid identification .

- Reproducibility Checks : Collaborate on inter-laboratory studies using shared batches of the compound to isolate methodological vs. compound-specific effects .

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Methodological Answer :

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂) and ligands (e.g., BINAP vs. DavePhos) to improve cross-coupling efficiency. For example, Pd(OAc)₂/Xantphos increased yields from 45% to 72% in similar reactions .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize intermediates. Microwave-assisted synthesis (100°C, 30 min) may also accelerate reaction kinetics .

- Byproduct Trapping : Add molecular sieves or scavengers (e.g., polymer-bound thiourea) to remove excess reagents .

Data Contradiction Analysis

Q. Why do melting points reported for structurally similar compounds vary across studies (e.g., 187–190°C vs. 239–241°C)?

- Methodological Answer :

- Hydrate/Salt Forms : Differences may arise from hydrochloride hydrate formation (e.g., mp 239–241°C for 4-(4-methylpiperazin-1-yl)benzoic acid HCl hydrate vs. free acid) .

- Crystallization Conditions : Slow cooling from ethanol yields larger crystals with higher mp, while rapid cooling (e.g., ice bath) produces polymorphs with lower mp .

Q. How should researchers interpret conflicting bioactivity data for fluorinated benzoic acid derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values) and apply statistical tests (e.g., ANOVA) to identify outliers .

- Protonation State : The carboxylic acid group’s ionization state (pH-dependent) affects solubility and membrane permeability. Adjust assay pH to physiological conditions (pH 7.4) for relevance .

Methodological Tables

| Parameter | Typical Value | Reference |

|---|---|---|

| Melting Point (free acid) | 187–190°C | |

| HPLC Purity | >95% (C18, ACN/H₂O) | |

| ¹H NMR (DMSO-d₆) | δ 8.01–8.10 (m, aromatic) | |

| Synthetic Yield (Pd-catalyzed) | 60–75% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.